molecular formula C26H23F6N3S B2909874 4-benzhydryl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide CAS No. 1024210-12-5

4-benzhydryl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide

Cat. No.: B2909874
CAS No.: 1024210-12-5
M. Wt: 523.54
InChI Key: FPUWRZVXZZTLJU-UHFFFAOYSA-N
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Description

4-benzhydryl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C26H23F6N3S and its molecular weight is 523.54. The purity is usually 95%.
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Biological Activity

4-benzhydryl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide is a synthetic compound belonging to the piperazine class of molecules. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antiparasitic applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of this compound is characterized by a piperazine ring substituted with a benzhydryl group and a trifluoromethylated phenyl moiety. Its molecular formula is C21H19F6N2S, and it has a molecular weight of approximately 433.45 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial and antiparasitic properties.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies on related piperazine derivatives have shown effectiveness against various bacterial strains such as Bacillus cereus, Bacillus subtilis, and Clostridium perfringens . Regression analyses based on the Hansch approach have yielded statistically significant correlations between structural features and antibacterial activity.

Table 1: Antimicrobial Activity of Piperazine Derivatives

Compound NameTarget BacteriaActivity Level
This compoundBacillus cereusModerate
1-Benzhydryl-4-(5-nitro-2-furfurylideneamino)piperazineClostridium perfringensHigh
Other derivativesVarious strainsVaries (Low to High)

Antiparasitic Activity

The antiparasitic potential of this compound has also been investigated. In vitro studies have demonstrated that certain piperazine derivatives can inhibit the growth of parasitic forms such as Trypanosoma cruzi and Leishmania infantum. For example, related compounds have shown IC50 values indicating effective inhibition at low concentrations .

Case Study: Antiparasitic Efficacy
A study evaluating the activity of various piperazine derivatives found that modifications in the chemical structure significantly influenced their antiparasitic efficacy. Compounds with trifluoromethyl groups exhibited enhanced potency against amastigotes compared to their non-substituted counterparts . The selectivity index (SI) for these compounds was notably high, indicating low toxicity to mammalian cells while maintaining effectiveness against parasites.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve interference with protein synthesis or other critical cellular processes in target organisms.

Properties

IUPAC Name

4-benzhydryl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F6N3S/c27-25(28,29)20-15-21(26(30,31)32)17-22(16-20)33-24(36)35-13-11-34(12-14-35)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,15-17,23H,11-14H2,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUWRZVXZZTLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F6N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.